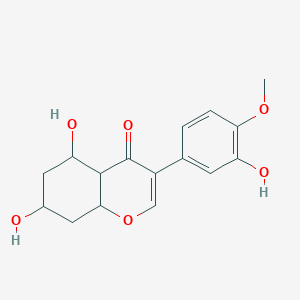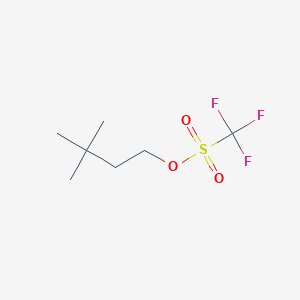
3,3-Dimethylbutyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H13F3O3S and a molecular weight of 234.24 g/mol . It is known for its use in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutyl trifluoromethanesulfonate typically involves the reaction of 3,3-dimethylbutanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutyl trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group . It can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
Major Products
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ether .
Scientific Research Applications
3,3-Dimethylbutyl trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in substitution reactions . This activation facilitates the formation of new bonds with nucleophiles, leading to the desired products.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl trifluoromethanesulfonate: Similar in structure but contains a silyl group instead of a butyl group.
3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate: Contains difluoro groups instead of dimethyl groups.
Uniqueness
3,3-Dimethylbutyl trifluoromethanesulfonate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as a leaving group in substitution reactions makes it valuable in organic synthesis .
Properties
CAS No. |
212790-53-9 |
|---|---|
Molecular Formula |
C7H13F3O3S |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
3,3-dimethylbutyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H13F3O3S/c1-6(2,3)4-5-13-14(11,12)7(8,9)10/h4-5H2,1-3H3 |
InChI Key |
MNDHJZXPXLTFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
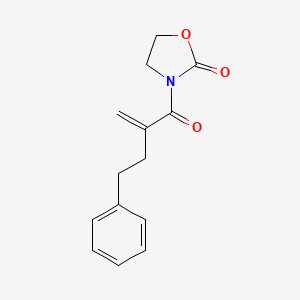


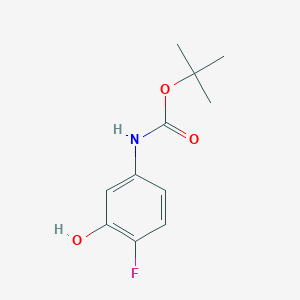
![2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-](/img/structure/B12338572.png)
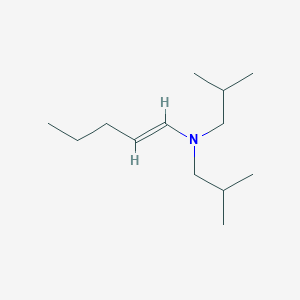
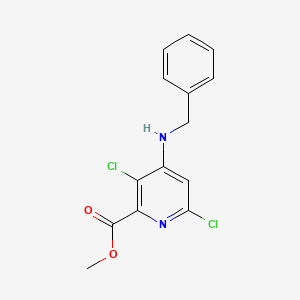
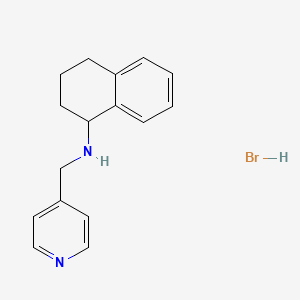
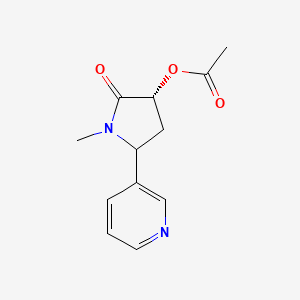
![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
